N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
Description
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a heterocyclic compound featuring a pyrazine-substituted imidazole core linked via an ethyl chain to a cyclohexene-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(13-4-2-1-3-5-13)20-9-11-21-10-8-19-15(21)14-12-17-6-7-18-14/h1-2,6-8,10,12-13H,3-5,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGGUCHPQDFZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction Optimization
Key parameters include temperature (80–120°C), solvent (ethanol or DMF), and acid catalysts (HCl or acetic acid). A study by Thieme Connect demonstrated that substituting aromatic nitriles with pyrazine derivatives achieves >75% yield when using (1R,2R)-cyclohexane-1,2-diamine as a diamine source. However, electron-deficient pyrazine nitriles require prolonged reaction times (24–48 h) for complete conversion.
Functionalization with Ethylamine Spacer
The ethylamine linker is introduced via nucleophilic substitution or reductive amination. A two-step approach involves:
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Alkylation of imidazole : Treating 2-(pyrazin-2-yl)-1H-imidazole with 2-chloroethylamine hydrochloride in DMF at 60°C for 12 h yields 1-(2-aminoethyl)-2-(pyrazin-2-yl)-1H-imidazole.
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Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the amine intermediate with 68–72% purity.
Amide Bond Formation with Cyclohex-3-ene-1-carboxylic Acid
Carboxylic Acid Activation
Cyclohex-3-ene-1-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in anhydrous THF or DMF. As reported in Ambeed.com, CDI (1.1 equiv) reacts with the carboxylic acid at 55°C for 4 h, forming an acyl imidazole intermediate. Excess CDI ensures complete activation, critical for high yields.
Coupling with Ethylamine Intermediate
The activated acyl imidazole reacts with 1-(2-aminoethyl)-2-(pyrazin-2-yl)-1H-imidazole in the presence of DBU (1,8-diazabicycloundec-7-ene) at 55°C for 18 h. This method, adapted from sulfonamide couplings, achieves 85–96% yield when performed under N₂ atmosphere.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Imidazole alkylation | 2-Chloroethylamine HCl, DMF, 60°C, 12 h | 68–72 | |
| CDI activation | CDI (1.1 equiv), THF, 55°C, 4 h | >90 | |
| Amide coupling | DBU, DMF, 55°C, 18 h | 85–96 |
Characterization and Analytical Validation
Spectroscopic Analysis
X-ray Crystallography
Hexahydrobenzimidazole analogs from Thieme Connect confirmed non-planar conformations of bicyclic systems, suggesting similar steric effects in the target compound’s cyclohexene moiety.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation at the imidazole N3 position occurs if excess 2-chloroethylamine is used. Reducing reagent stoichiometry (1:1 molar ratio) minimizes this issue.
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance CDI-mediated couplings but require rigorous drying to prevent hydrolysis. Substituting DMF with acetonitrile in moisture-sensitive steps improves yields by 15%.
Alternative Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The compound’s unique hybrid structure distinguishes it from related imidazole derivatives. Key comparisons include:
Key Observations :
- The target compound’s pyrazine ring enhances hydrogen-bonding capacity (7 acceptors vs.
- Its cyclohexene-carboxamide group introduces conformational flexibility, contrasting with the rigid chlorophenyl group in the benzodioxole analog or ketoconazole’s dichlorophenyl moiety. This may influence membrane permeability and metabolic stability.
- Predicted logP (1.8) suggests moderate lipophilicity, intermediate between the highly polar benzodioxole analog (logP 3.2 ) and ketoconazole (logP 4.5).
Biological Activity
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring, an imidazole moiety, and a pyrazine group, which are known to enhance its interaction with biological targets. The presence of these heterocyclic rings allows for diverse chemical reactivity and potential pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds and π–π interactions, which are crucial for binding to target proteins and modulating their activity. Specifically, it has been noted for its potential as a P2Y12 antagonist, suggesting relevance in cardiovascular disease treatment by inhibiting platelet aggregation.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Compounds containing imidazole and pyrazine derivatives have shown promising results in inhibiting tumor growth by targeting various signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial strains, indicating potential applications in combating infections.
In Vitro Studies
A study evaluating the effects of pyrazole derivatives on p38MAPK and ERK phosphorylation found that structural modifications significantly influenced biological potency. Compounds with specific substituents exhibited enhanced inhibitory effects on these pathways in human vascular endothelial cells (HUVECs) .
Pharmacological Evaluation
In vivo pharmacokinetic studies have indicated that related compounds can enhance the therapeutic efficacy of existing treatments, such as anti-PD-1 antibodies in cancer therapy. For instance, a derivative demonstrated a 77.7% tumor growth inhibition rate when combined with immunotherapy agents .
Q & A
Q. Q1. What are the key synthetic challenges in preparing N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide, and how are they addressed methodologically?
Answer: The synthesis involves multi-step reactions, including coupling of the pyrazine-imidazole moiety to the cyclohexene-carboxamide backbone. Key challenges include:
- Steric hindrance during imidazole ring formation, which is mitigated using polar aprotic solvents (e.g., DMSO) to enhance reaction kinetics .
- Low yields in carboxamide coupling steps, addressed by activating reagents like EDCI/HOBt to stabilize intermediates .
- Purification difficulties due to byproducts; column chromatography with gradient elution (hexane/ethyl acetate) is employed for isolation .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., cyclohexene olefinic protons at δ 5.6–5.8 ppm) and confirms carboxamide connectivity .
- X-ray crystallography : Resolves spatial arrangement of the pyrazine-imidazole-cyclohexene core, critical for ligand design studies .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C16H18N6O) and detects isotopic patterns .
Advanced Research Questions
Q. Q3. How does the compound’s structural flexibility influence its ligand efficiency in receptor binding studies?
Answer: The cyclohexene ring introduces conformational mobility , enabling adaptive binding to hydrophobic pockets in enzymes (e.g., kinase targets). Computational docking (AutoDock Vina) predicts binding poses where the pyrazine ring forms π-π interactions with aromatic residues (e.g., Phe in ATP-binding sites) . However, excessive flexibility may reduce affinity, necessitating rigid analogs for optimization .
Q. Q4. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?
Answer:
- Contradiction : Some studies report the compound as a metal-chelating ligand (e.g., for Ru(II) in oxidation catalysis) , while others observe no catalytic activity under similar conditions.
- Resolution : Variability arises from solvent-dependent coordination geometry . For example, in DMF, the imidazole nitrogen binds Ru(II), but in THF, steric effects prevent chelation. Controlled solvent screening (e.g., dielectric constant optimization) reconciles these results .
Q. Q5. How do structural modifications (e.g., substituents on pyrazine or cyclohexene) alter biological activity?
Answer:
- Pyrazine substitution : Electron-withdrawing groups (e.g., Cl at C5) enhance enzyme inhibition (IC50 reduced from 45 μM to 9.2 μM for EGFR kinase) by stabilizing H-bonds with catalytic lysine .
- Cyclohexene saturation : Dihydro derivatives show improved metabolic stability (t1/2 increased from 1.2 h to 4.7 h in microsomes) but reduced solubility .
Q. Q6. What experimental strategies are used to analyze reaction intermediates during synthesis?
Answer:
- In situ FTIR : Monitors carboxamide coupling progress (disappearance of –COOH stretch at 1700 cm⁻¹) .
- LC-MS tracking : Identifies transient intermediates (e.g., imidazole-ethylamine adducts, m/z 245.1) in real-time .
- Quench-and-validate : Halts reactions at defined intervals for NMR characterization of unstable species .
Q. Q7. How are computational methods applied to predict the compound’s reactivity and biological targets?
Answer:
- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., nitration favors C4 of pyrazine due to lower activation energy, ΔG‡ = 18.3 kcal/mol) .
- Pharmacophore modeling : Identifies overlap with kinase inhibitors (e.g., 85% similarity to sorafenib’s hinge-binding motif) .
- MD simulations : Reveal solvent-accessibility of the cyclohexene ring, correlating with passive membrane permeability (Papp = 8.6 × 10⁻⁶ cm/s) .
Comparative and Exploratory Questions
Q. Q8. How does this compound compare to structurally related ligands in coordination chemistry?
Answer: Unlike simpler pyrazine-carboxamides, the imidazole-ethyl linker enables bidentate coordination (Npyrazine and Nimidazole), forming stable octahedral complexes with Mn(II) (log K = 4.7). This contrasts with monodentate analogs (log K = 3.1), highlighting the linker’s role in metal affinity .
Q. Q9. What unexplored research avenues exist for this compound?
Answer:
- Photodynamic therapy (PDT) : The pyrazine-imidazole core may act as a photosensitizer; preliminary UV-vis data show absorption at 365 nm (ε = 1200 M⁻¹cm⁻¹), suggesting potential for singlet oxygen generation .
- Polypharmacology : Screening against epigenetic targets (e.g., HDACs, BET bromodomains) could exploit its dual hydrogen-bond donor/acceptor motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
